

(3,4-Dichloro-2-fluorophenyl)methanamine: Technical Guide & Application Profile

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: (3,4-Dichloro-2-fluorophenyl)methanamine

Cat. No.: B13006646

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Executive Summary

(3,4-Dichloro-2-fluorophenyl)methanamine (also known as 3,4-dichloro-2-fluorobenzylamine) is a critical building block in the synthesis of small-molecule therapeutics, particularly in the development of TREX1 (Three-prime Repair Exonuclease 1) inhibitors and other immunomodulatory agents.

Distinguished by its dense halogenation pattern, this compound offers a unique combination of steric bulk, lipophilicity, and metabolic resistance. The ortho-fluorine atom (C2 position) exerts a specific electronic and steric influence on the benzylic amine, altering its pKa and conformational preference compared to non-fluorinated analogs. This guide details its physicochemical properties, validated synthetic routes, and handling protocols for drug discovery applications.

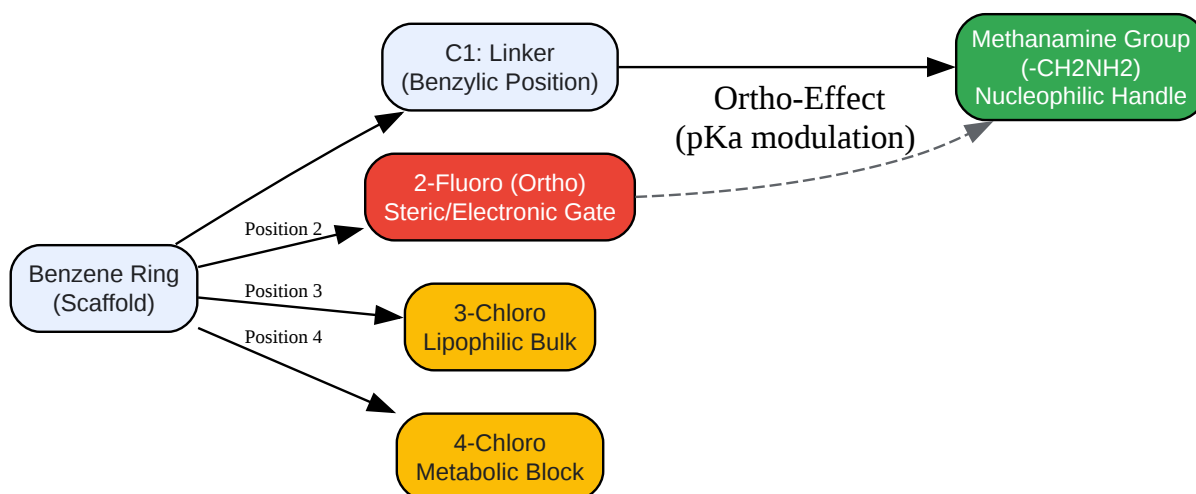
Chemical Identity & Structural Analysis

Nomenclature & Identifiers

Property	Detail
IUPAC Name	(3,4-Dichloro-2-fluorophenyl)methanamine
Common Synonyms	3,4-Dichloro-2-fluorobenzylamine; 1-(3,4-Dichloro-2-fluorophenyl)methanamine
CAS Number (Precursor)	1349708-60-6 (Refers to the Nitrile precursor: 3,4-dichloro-2-fluorobenzonitrile)
Molecular Formula	C ₇ H ₆ Cl ₂ FN
Molecular Weight	194.03 g/mol
SMILES	NCC1=C(F)C(Cl)=C(Cl)C=C1

Structural Diagram (Graphviz)

The following diagram illustrates the connectivity and the specific "ortho-effect" zone where the fluorine atom interacts with the methanamine side chain.



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Caption: Structural connectivity highlighting the steric proximity of the 2-Fluoro substituent to the reactive amine center.

Physicochemical Properties[3][4][5]

The specific halogenation pattern imparts properties distinct from the mono-halogenated benzylamines.

Property	Value / Characteristic	Relevance to Drug Design
Physical State	Liquid (Predicted)	Handling as a neat oil requires inert atmosphere storage.[1]
Boiling Point	~105–110 °C @ 15 mmHg (Est.)	High boiling point allows for thermal stability in coupling reactions.
pKa (Conjugate Acid)	~8.3 – 8.6	The ortho-fluorine withdraws electron density, slightly lowering the pKa compared to benzylamine (9.3), reducing non-specific binding.
LogP (Lipophilicity)	~2.5 – 2.8	Significantly more lipophilic than benzylamine; enhances membrane permeability.
Metabolic Stability	High	The 3,4-dichloro substitution blocks common P450 oxidation sites on the ring.

The "Ortho-Fluorine" Effect

The fluorine atom at position 2 is not merely a substituent; it acts as a conformational lock. Through electrostatic repulsion with the nitrogen lone pair, it restricts the rotation of the methanamine side chain. This pre-organization can lower the entropic penalty upon binding to a target protein pocket (e.g., the TREX1 active site).

Synthetic Routes & Methodology

Synthesis is typically achieved via the reduction of the corresponding nitrile or amide. The Nitrile Reduction route is preferred for scale-up due to the commercial availability of the

precursor.

Route A: Reduction of 3,4-Dichloro-2-fluorobenzonitrile

Precursor: 3,4-Dichloro-2-fluorobenzonitrile (CAS: 1349708-60-6).

Protocol:

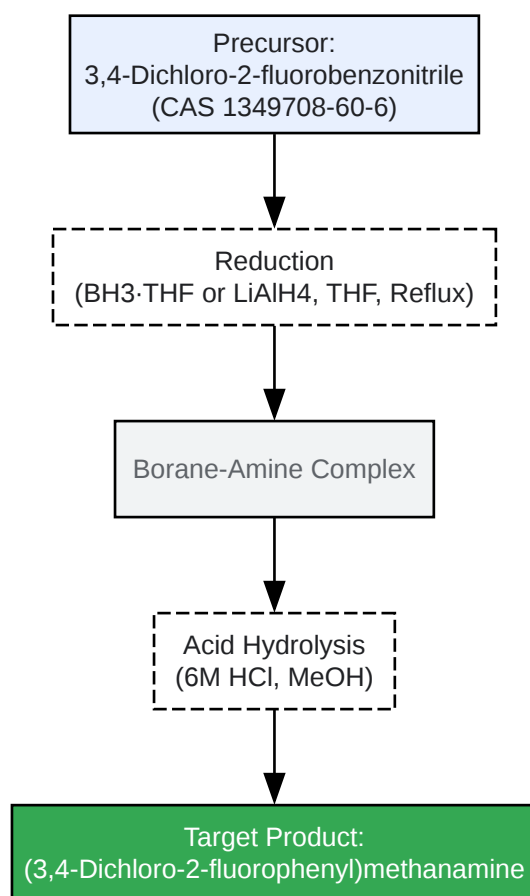
- Setup: Charge a flame-dried flask with 3,4-dichloro-2-fluorobenzonitrile (1.0 equiv) under Argon.
- Solvent: Dissolve in anhydrous THF (0.5 M concentration).
- Reagent Addition: Cool to 0°C. Add Borane-Tetrahydrofuran complex (BH₃·THF, 1.0 M, 2.5 equiv) dropwise to control exotherm.
- Reflux: Warm to room temperature, then heat to reflux (65°C) for 12–16 hours.
- Quench: Cool to 0°C. Carefully add Methanol followed by 6M HCl to hydrolyze borane complexes.
- Workup: Basify aqueous layer to pH >12 with NaOH. Extract with DCM or EtOAc.
- Purification: Distillation under reduced pressure or amine-functionalized silica chromatography.

Route B: Reductive Amination (Alternative)

Precursor: 3,4-Dichloro-2-fluorobenzaldehyde (CAS: 86522-91-0).

- Reagents: Ammonium acetate (NH₄OAc), Sodium cyanoborohydride (NaCNBH₃), Methanol.
- Note: Less preferred due to potential for over-alkylation (secondary amine formation).

Synthesis Workflow Diagram



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Caption: Standard synthetic pathway via nitrile reduction.

Applications in Drug Discovery[3][4][7]

TREX1 Inhibitor Development

Recent patent literature (e.g., US 11,583,538) highlights this amine as a key intermediate for synthesizing cyclic inhibitors of TREX1.

- Mechanism: TREX1 is a cytosolic exonuclease that degrades DNA. Inhibiting TREX1 activates the cGAS-STING pathway, boosting the immune response against tumors.
- Role of the Amine: The **(3,4-dichloro-2-fluorophenyl)methanamine** moiety serves as a hydrophobic "anchor" that fits into the TREX1 binding pocket. The specific halogen pattern optimizes van der Waals interactions while the amine forms a critical amide bond with the core scaffold (often an amino acid derivative like Fmoc-D-Glu).

General Pharmacophore Utility

- Kinase Inhibitors: The electron-deficient ring system is ideal for pi-stacking interactions in ATP-binding pockets.
- GPCR Ligands: Used to tune lipophilicity (LogD) without introducing metabolic liabilities.

Safety & Handling Protocol

Hazard Classification: Corrosive (Category 1B). Signal Word: DANGER.

Hazard	Precautionary Measure
Skin Corrosion	Causes severe skin burns.[2] Wear nitrile gloves (double-gloving recommended) and lab coat.
Eye Damage	Causes serious eye damage.[2] Use chemical splash goggles and a face shield.
Air Sensitivity	Primary amines react with CO ₂ in air to form carbamates. Store under Nitrogen/Argon.[1]

Storage: Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: 2–8°C.[1]

References

- Synthesis of TREX1 Inhibitors: Substituted pyrrolo[1,2-a]pyrazines and pyrrolo[1,2-a][1,4]diazepines as TREX1 inhibitors. US Patent 11,583,538 B2. (2023).
- Precursor Identification: 3,4-Dichloro-2-fluorobenzonitrile Product Page. Sigma-Aldrich. (Accessed 2026).
- Medicinal Chemistry of Fluorine: Purser, S., et al. "Fluorine in medicinal chemistry." [3] Chemical Society Reviews 37.2 (2008): 320-330.
- General Benzylamine Synthesis: Reduction of Nitriles to Amines. Organic Chemistry Portal. [Link](#)

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Sources

- [1. 3-Chloro-2-fluorobenzylamine | 72235-55-3 \[chemicalbook.com\]](#)
- [2. 3-Chloro-4-fluorobenzylamine | C7H7ClFN | CID 144539 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [3. researchgate.net \[researchgate.net\]](#)
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